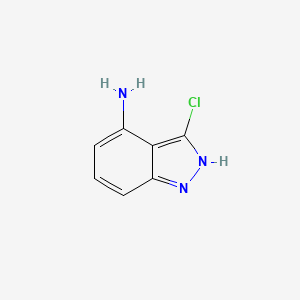

3-Chloro-1H-indazol-4-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLMMCOMDHTWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598307 | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54768-48-8 | |

| Record name | 3-Chloro-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54768-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Indazole Scaffolds in Modern Medicinal Chemistry Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. igi-global.comnih.gov Its structural rigidity, coupled with the presence of nitrogen atoms capable of forming crucial hydrogen bonds, makes it an ideal candidate for interacting with a wide range of biological targets. The versatility of the indazole scaffold is underscored by its presence in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. benthamdirect.comigi-global.comnih.gov

The significance of indazoles is not merely theoretical; it is validated by the existence of numerous commercially available drugs and clinical trial candidates that incorporate this key structural motif. researchgate.netbenthamdirect.com The ability to readily introduce various substituents onto the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, a critical aspect of the drug design and development process.

The Contextual Role of Halogenated Indazolamines in Bioactive Compound Design

The strategic introduction of halogen atoms into a molecular scaffold is a well-established and powerful tool in medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net Chlorine, in particular, can enhance a compound's ability to penetrate cell membranes and can participate in specific halogen bonding interactions with biological targets.

Research Rationale for Investigating 3 Chloro 1h Indazol 4 Amine As a Promising Scaffold

Classical Approaches to Indazole Ring System Construction

The construction of the indazole ring system has been a subject of extensive research, leading to a variety of classical synthetic methodologies. These methods typically involve the formation of the pyrazole (B372694) ring fused to a pre-existing benzene (B151609) derivative. mdpi.com Common strategies include the cyclization of appropriately substituted anilines, benzonitriles, or other aromatic precursors.

One well-established method involves the diazotization of 2-methylanilines followed by cyclization of the resulting diazonium salts. sci-hub.se Another classical approach utilizes the reaction of 2-fluorobenzonitriles with hydrazine. mdpi.com This method and others, such as those starting from 2-fluorocarboxylic acids or ortho-haloaryl hydrazines, have been instrumental in accessing the 3-aminoindazole scaffold. mdpi.com The choice of starting material and reaction conditions can be tailored to introduce various substituents onto the indazole core.

Targeted Synthesis of this compound via Nitro Reduction Pathways

A primary and targeted route for the synthesis of this compound involves the reduction of a nitro group precursor, specifically 3-chloro-4-nitro-1H-indazole. google.com The nitro group serves as a synthetic handle, which can be converted to the desired amine functionality in the final steps of the synthesis.

Hydrogenation Protocols for 3-Chloro-4-nitro-1H-indazole Conversion

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. rsc.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst. mdpi.com For the conversion of 3-chloro-4-nitro-1H-indazole, catalytic hydrogenation offers a direct route to this compound. google.comvulcanchem.com The reaction is generally clean, with water being the primary byproduct. rsc.org

Catalytic Systems and Reaction Optimization for Amine Formation

A variety of catalytic systems can be utilized for the reduction of nitro compounds. google.comgoogle.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. vulcanchem.com Other systems include the use of metals like iron, zinc, or tin in acidic conditions, or reagents like sodium borohydride (B1222165) in the presence of a catalyst. google.comgoogle.com

The reduction of 4-nitroindazoles has also been achieved using anhydrous stannous chloride (SnCl2) in different alcohols. researchgate.net For instance, a mixture of 1-allyl-3-chloro-5-nitroindazole and anhydrous SnCl2 in absolute ethanol, when heated, leads to the formation of the corresponding amine. iucr.org Optimization of reaction conditions such as temperature, pressure, solvent, and catalyst loading is crucial to maximize the yield and purity of the desired amine product while minimizing side reactions.

Advanced Synthetic Strategies for this compound

In addition to classical and nitro reduction pathways, advanced synthetic methodologies are being explored to improve the efficiency, selectivity, and environmental footprint of this compound synthesis.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. scielo.org.za This technology has been successfully applied to the synthesis of various indazole derivatives. jchr.org For instance, microwave irradiation has been used to facilitate the synthesis of quinoxaline-2-amine derivatives, highlighting its potential for accelerating reactions involving heterocyclic compounds. wiserpub.com While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the application of this technology to related indazole syntheses suggests its viability for this target molecule. scielo.org.zajchr.org

Novel Catalytic Methods for Indazolamine Synthesis

Research into novel catalytic methods for the synthesis of indazolamines is an active area. These methods often focus on the development of more efficient and selective catalysts. For example, rhodium-catalyzed C-H activation has been used for the synthesis of 2,3-dihydro-1H-indazoles. researchgate.net Furthermore, new protocols for the synthesis of functionalized 3-aminoindazoles continue to be developed, such as the two-step sequence involving regioselective bromination and heterocycle formation with hydrazine to produce 7-bromo-4-chloro-1H-indazol-3-amine. mdpi.com Such innovative approaches could potentially be adapted for the synthesis of this compound and its derivatives.

Derivatization Strategies and Functionalization of the this compound Scaffold

Regioselective Modifications and Substituent Introduction

Regioselectivity is a key consideration in the functionalization of the this compound core, particularly concerning reactions at the N1 and N2 positions of the indazole ring.

N-Alkylation and N-Acylation:

The alkylation of NH-indazoles typically yields a mixture of N1 and N2 isomers, and the regioselectivity is influenced by several factors including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. chemrxiv.org For the this compound scaffold, the electronic properties of the chloro and amino groups play a significant role in directing the regioselectivity of N-alkylation. Generally, electron-withdrawing groups on the benzene ring of the indazole tend to favor the formation of the N2-alkylated product.

Studies on related indazole systems have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can promote N1-selectivity, especially with sterically demanding substituents at the C3 position. Conversely, conditions employing potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers. researchgate.net For instance, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been shown to produce both N1-CH₂OH and N2-CH₂OH derivatives, with the ratio depending on the substitution pattern. vulcanchem.com

Acylation of the 4-amino group is a common transformation. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, can selectively modify the exocyclic amino group. evitachem.com For example, the reaction of an aminoindazole with an acyl chloride can lead to the corresponding amide, a common structural motif in bioactive molecules. sci-hub.se Similarly, sulfonylation of the amino group can be achieved by reacting with sulfonyl chlorides in a suitable solvent like pyridine, leading to sulfonamide derivatives. researchgate.net

Table 1: Examples of Regioselective Modifications on the Indazole Scaffold

| Starting Material | Reagents and Conditions | Product(s) | Key Observation | Reference(s) |

| 1H-Indazole | Alkyl bromide, NaH, THF | N1-alkylated indazole | High N1 regioselectivity | |

| 1H-Indazole | Alkyl bromide, K2CO3, DMF | Mixture of N1- and N2-alkylated indazoles | Poor regioselectivity | researchgate.net |

| 5-Nitro-1H-indazole | 1-allyl-3-chloro-5-nitroindazole, SnCl2, Ethanol | N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | Reduction of nitro group followed by sulfonylation of the resulting amine | researchgate.net |

| 3-Aminoindazole | Acryloyl chloride, DIEA, DCM | N-(1H-indazol-3-yl)acrylamide | Acylation of the amino group | researchgate.net |

Synthetic Transformations for Analog Generation

The generation of diverse analogs from the this compound scaffold often involves leveraging the reactivity of the C3-chloro substituent and the C4-amino group to introduce new functionalities and build more complex molecular architectures.

Cross-Coupling Reactions:

The chlorine atom at the C3 position is a key handle for introducing aryl, heteroaryl, or alkyl groups via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is a widely used method for this purpose. wikipedia.org Palladium catalysts, such as those with phosphine (B1218219) ligands, are typically employed to facilitate the formation of a new carbon-carbon bond at the C3 position. mdpi.com This reaction is instrumental in the synthesis of biaryl indazole derivatives, which are prevalent in many kinase inhibitors.

The Buchwald-Hartwig amination is another powerful transformation that allows for the coupling of an amine with an aryl halide to form a new carbon-nitrogen bond. organic-chemistry.orgresearchgate.net This reaction can be used to replace the C3-chloro group with a variety of primary or secondary amines, providing access to a wide range of 3-aminoindazole analogs. The choice of palladium catalyst and ligand is critical for the success of this transformation, with bulky biaryl phosphine ligands often showing high efficacy. mdpi.comrsc.org

Annulation and Cyclization Reactions:

The 4-amino group can serve as a nucleophile in condensation reactions to form fused heterocyclic systems. For example, 3-aminoindazole derivatives can react with β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to construct fused pyrimido[1,2-b]indazolone systems. researchgate.net The resulting fused heterocycle can be further functionalized, for instance, by converting a hydroxyl group into a chlorine atom using phosphoryl chloride (POCl₃), which then becomes a site for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. researchgate.net

The amino group can also be transformed into other functional groups that can participate in cyclization reactions. For instance, diazotization of an aminoindazole followed by reduction can lead to a hydrazine intermediate, which can then be used to construct other heterocyclic rings. sci-hub.se

Table 2: Examples of Synthetic Transformations for Analog Generation

| Starting Scaffold | Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| 3-Iodoindazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, NaHCO₃ | 3-Arylindazole | mdpi.com |

| 3-Bromoindazole | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Aminoindazole derivative | researchgate.net |

| 3-Aminoindazole | Condensation/Cyclization | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Pyrimido[1,2-b]indazol-4(1H)-one | researchgate.net |

| 4-Chloro-1H-indazol-3-amine | Nucleophilic Aromatic Substitution | Amine/Thiol/Alkoxide, Base | 3-Substituted-1H-indazol-4-amine |

Investigation of Receptor Tyrosine Kinase (RTK) Inhibition by this compound

No specific data is available on the inhibition of Receptor Tyrosine Kinases by this compound.

There is no available research detailing the modulation of EphB4 kinase or the disruption of its associated signaling pathways by this compound. While other indazole derivatives have been investigated as inhibitors of the EphB4 receptor, a key player in angiogenesis and cancer progression, the specific activity of this compound remains uncharacterized. semanticscholar.orgfrontiersin.orgfrontiersin.org

Publicly accessible studies on the inhibition of EphA2 kinase by this compound and its biological consequences are currently unavailable. The EphA2 receptor is a known proto-oncogene, and its signaling can be both ligand-dependent and independent, contributing to cancer cell migration and invasion. nih.govmdpi.commdpi.com However, the interaction of this compound with EphA2 has not been documented.

EphB4 Kinase Modulation and Associated Signaling Pathway Disruption

Proto-Oncogene Tyrosine Protein Kinase Src Inhibition Profile and Downstream Effects

There is a lack of information regarding the inhibition profile of this compound against the proto-oncogene tyrosine-protein kinase Src. Src is a non-receptor tyrosine kinase that plays a significant role in tumor progression and metastasis, and its inhibition is a target for cancer therapy. nih.gov The effect of this compound on Src and its downstream signaling pathways has not been reported.

Molecular Docking and Ligand-Protein Interaction Studies of this compound with Kinase Targets

Molecular docking studies for this compound with kinase targets like EphB4, EphA2, or Src are not available in the reviewed literature. Such studies are crucial for understanding the binding mode and for the rational design of more potent inhibitors. While docking studies have been performed for other indazole derivatives to elucidate their binding to various kinases, this specific compound has not been the subject of such an investigation. semanticscholar.orgnih.govnih.govnih.gov

Impact on Cell Proliferation and Apoptosis Pathways Independent of DNA Synthesis Inhibition

Specific research on the impact of this compound on cell proliferation and apoptosis pathways has not been found.

There are no published studies analyzing the antiproliferative effects of this compound in specific disease models. While various indazole-based compounds have demonstrated antiproliferative activity in different cancer cell lines, the efficacy of this compound in this regard is unknown. nih.govacs.org

Regulation of Oncogenic Transformation Processes by this compound

Following a comprehensive review of available scientific literature, no specific research findings detailing the regulation of oncogenic transformation processes by the chemical compound This compound were identified. While the broader class of indazole derivatives has been a subject of extensive research in oncology for their potential as kinase inhibitors, specific data on the molecular and cellular mechanisms of this particular compound in cancer biology is not available in the public domain based on the conducted search.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds, including several marketed anticancer drugs. researchgate.netresearchgate.net Generally, indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. google.com Dysregulation of these kinases is a common feature of many cancers. google.com

Numerous studies have explored various substituted indazoles and their ability to inhibit specific kinases involved in oncogenesis, such as:

Polo-like Kinase 4 (PLK4): An important regulator of mitotic progression, its inhibition can lead to mitotic chaos and cell death in cancer cells. researchgate.netnih.gov

Checkpoint Kinase 1 (Chk1): A key regulator in the DNA damage response pathway.

Fibroblast Growth Factor Receptors (FGFR): Crucial in tumor growth and metastasis.

BCR-ABL Kinase: A driver of chronic myeloid leukemia. mdpi.com

These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR), which help in designing more potent and selective inhibitors. nih.gov For instance, research on other chloro-substituted indazoles, such as 4-Chloro-1H-indazol-5-amine, suggests their potential as intermediates in the synthesis of more complex bioactive molecules for cancer research. vulcanchem.com

However, without specific studies on This compound , it is not possible to provide detailed research findings or data tables on its specific effects on oncogenic transformation processes. The scientific community has not published research that would allow for an analysis of its kinase inhibition profile, its effect on cancer cell lines, or its mechanism for inducing apoptosis or cell cycle arrest.

Therefore, the following sections, including any potential data tables on research findings, cannot be populated with scientifically accurate information for the specified compound.

Biological Activities and Therapeutic Implications of 3 Chloro 1h Indazol 4 Amine

In Vitro Efficacy in Cancer Cell Line Models

Inhibition of Tumorigenic Phenotypes by 3-Chloro-1H-indazol-4-amine

There is currently a lack of publicly available scientific literature detailing the in vitro efficacy of this compound against cancer cell lines. While the indazole scaffold is a key component in many compounds with demonstrated anticancer properties, specific data on the ability of this compound to inhibit tumorigenic phenotypes has not been reported.

However, the broader class of indazole derivatives has been extensively studied for its anticancer potential. For instance, various substituted indazole derivatives have shown the ability to inhibit the proliferation of a wide range of human cancer cell lines, including those of the lung, colon, prostate, and breast. nih.govmdpi.com The mechanism of action for many of these derivatives involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. mdpi.com For example, some 1H-indazole-3-amine derivatives have been synthesized and found to be potent inhibitors of Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia. mdpi.com Another study on a series of 1H-indazole-3-amine derivatives reported inhibitory activity against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov

Correlation with Upregulated Receptor Expression in Tumor Tissues

Specific research correlating the activity of this compound with upregulated receptor expression in tumor tissues is not available in the current body of scientific literature.

In the broader context of indazole derivatives, a common strategy in modern cancer drug discovery is to target specific receptors that are overexpressed in cancer cells. For example, some indazole derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which play significant roles in tumor angiogenesis and growth. mdpi.com The efficacy of these compounds is often correlated with the expression levels of their target receptors in the tumor tissue. For instance, entrectinib, a 3-aminoindazole derivative, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and is particularly effective in tumors that overexpress this receptor. mdpi.com Similarly, other indazole-based compounds have been designed to target c-Kit, PDGFRβ, and FLT3, all of which can be upregulated in various cancers. mdpi.com

In Vivo Studies on Antitumor Activity of this compound in Xenograft Models

There are no published in vivo studies on the antitumor activity of this compound in xenograft models. The evaluation of this compound in animal models for its potential to inhibit tumor growth has not been documented in the accessible scientific literature.

However, numerous studies have demonstrated the in vivo antitumor efficacy of other indazole derivatives. For example, a series of 1H-indazole-3-amine derivatives were evaluated for their ability to inhibit tumor growth in xenograft models, with some compounds showing significant activity. nih.gov These studies are crucial for determining the therapeutic potential of a compound before it can be considered for clinical trials.

Potential as a Modulator of Cell Proliferation Diseases

While this compound itself has not been specifically investigated as a modulator of cell proliferation diseases, the indazole chemical scaffold is a well-established pharmacophore in the development of therapies for such conditions, most notably cancer. nih.gov The diverse biological activities of indazole derivatives, including their ability to inhibit key enzymes involved in cell cycle control and proliferation, make them attractive candidates for drug development. nih.govmdpi.com

Beyond cancer, some indazole derivatives have been explored for other diseases characterized by abnormal cell proliferation. The general ability of this class of compounds to interact with various biological targets suggests that new derivatives could be designed to modulate different signaling pathways involved in a range of proliferative disorders.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

There are no specific structure-activity relationship (SAR) studies available for analogs of this compound. However, SAR studies are a cornerstone of medicinal chemistry, and extensive research has been conducted on the broader class of indazole derivatives. nih.gov

The biological activity of indazole-based compounds is highly dependent on the nature and position of substituents on the indazole ring. vulcanchem.com For example, in a series of 1H-indazole-3-amine derivatives, the substituents on the benzene (B151609) ring at the C-5 position of the indazole had a significant effect on the anti-proliferative activity against Hep-G2 cells. nih.gov The presence of a chlorine atom, such as in this compound, can alter the electronic and steric properties of the molecule, which in turn can influence its binding affinity to target proteins. vulcanchem.com The amino group at the 4-position provides a site for hydrogen bonding and potential for further derivatization to explore new chemical space and optimize biological activity. vulcanchem.com

The general findings from SAR studies on indazole derivatives indicate that small changes to the substitution pattern can lead to significant differences in potency, selectivity, and pharmacokinetic properties. A hypothetical SAR study on analogs of this compound would likely involve modifying the substituents at various positions of the indazole ring to understand their impact on its biological activity.

Computational and Theoretical Studies of 3 Chloro 1h Indazol 4 Amine

Quantum Chemical Calculations for Reactivity Predictions and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

For 3-Chloro-1H-indazol-4-amine, DFT calculations can map the electron density to reveal its Molecular Electrostatic Potential (MEP). The MEP highlights regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack, respectively. This is crucial for predicting how the molecule will interact with biological targets or other reagents.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net Studies on analogous compounds like 5-aminoindazole (B92378) have utilized these parameters to successfully rationalize molecular reactivity. nih.gov By calculating these values for this compound, researchers can predict its chemical behavior and stability. acs.orgd-nb.info

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Predicted Property |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. | Chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites for interactions. |

| Global Reactivity Descriptors | Indices such as electronegativity (χ), chemical hardness (η), and softness (S). | Provides a quantitative measure of the molecule's overall reactivity and stability. d-nb.infoscielo.org.mx |

| Mulliken/NBO Charges | Calculated partial charges on each atom in the molecule. | Indicates charge distribution and helps identify atoms involved in electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of this compound and, more importantly, its dynamic interactions when bound to a biological target, such as a protein kinase. frontiersin.org

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). Over a simulation period of nanoseconds to microseconds, the trajectory of each atom is tracked. This data allows for the analysis of the stability of the complex and the nature of the binding interactions.

Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot suggests the complex has reached equilibrium and is structurally stable. nih.govtandfonline.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can highlight flexible regions of the protein or ligand.

Binding Free Energy Calculations (MM/PBSA and MM/GBSA): These methods estimate the free energy of binding by combining molecular mechanics energies with continuum solvation models. acs.orgnih.govcresset-group.com They provide a more accurate estimation of binding affinity than standard docking scores and can be used to compare the stability of different ligands within the same binding pocket. acs.orgnih.gov

Research on related indazole-based kinase inhibitors has successfully used MD simulations to confirm the stability of docked poses and rationalize the observed biological activity. nih.govmdpi.comresearchgate.net

Table 2: Common Metrics from Molecular Dynamics Simulations and Their Interpretations

| Metric | Description | Significance for Ligand-Target Binding |

| RMSD | Root Mean Square Deviation of atomic positions from a reference structure. | Assesses the structural stability of the protein-ligand complex over the simulation time. |

| RMSF | Root Mean Square Fluctuation of individual atoms or residues. | Identifies flexible and rigid regions of the protein and ligand upon binding. |

| Radius of Gyration (RoG) | Measures the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes (unfolding or compacting). |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | Quantifies the stability of key hydrogen bond interactions that anchor the ligand in the binding site. tandfonline.com |

| MM/PBSA or MM/GBSA | Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area. | Calculates the binding free energy, providing a quantitative estimate of ligand binding affinity. acs.orgnih.gov |

In Silico Prediction of Pharmacological Profiles and Target Selectivity

In silico tools are instrumental in the early stages of drug discovery for predicting a compound's pharmacological profile, including its likely biological targets and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.gov

Molecular Docking is a primary technique used to predict how this compound might bind to the active site of various proteins. frontiersin.org This method computationally places the ligand into a target's binding pocket in numerous possible orientations and conformations, using a scoring function to estimate the binding affinity for each pose. By screening the compound against panels of known drug targets, such as different protein kinases, researchers can generate hypotheses about its primary targets and its selectivity profile. For instance, docking studies on various 3-aminoindazole derivatives have been used to predict their interactions with kinases like EGFR, VEGFR-2, and ALK, guiding the synthesis of more potent and selective inhibitors. mdpi.com

Beyond target identification, a suite of computational models can predict the ADMET profile of this compound. These tools, often powered by machine learning algorithms trained on large datasets of experimental results, can estimate properties like aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential cardiotoxicity. pharmaron.combohrium.comacs.org This early-stage profiling is essential for identifying potential liabilities and prioritizing compounds with more drug-like properties, thereby reducing late-stage failures in the drug development pipeline.

Table 3: In Silico Methods for Pharmacological Profiling

| Method/Tool | Purpose | Application to this compound |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a macromolecular target. | Identification of potential protein targets (e.g., kinases) and prediction of binding selectivity. frontiersin.org |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) required for biological activity. | Can be used to screen large databases for other compounds with similar activity or to guide structural modifications. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate variations in molecular structure with changes in biological activity. | Predicts the potency of new derivatives based on the properties of known active compounds. acs.org |

| ADMET Prediction | Algorithms that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness, flagging potential issues with bioavailability or toxicity before synthesis. nih.govpharmaron.com |

Advanced Research Perspectives and Future Directions in 3 Chloro 1h Indazol 4 Amine Research

Development of Novel Analogs with Improved Biological Profiles and Selectivity

The development of novel analogs from the 3-aminoindazole core is a cornerstone of its therapeutic exploration. Researchers employ advanced medicinal chemistry strategies, such as scaffold hopping and molecular hybridization, to synthesize new derivatives with superior biological activities. rsc.orgmdpi.comresearchgate.net These strategies aim to optimize the interactions of the compound with its biological target, thereby improving efficacy and selectivity.

One key approach involves modifying the substituents on the indazole ring to enhance target engagement and pharmacokinetic properties. samipubco.com For instance, the introduction of a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold led to the identification of a potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor with an IC₅₀ value of 15.0 nM. rsc.orgmdpi.com Further optimization of this series, by modifying the solvent-exposed regions of the molecule, yielded an even more potent inhibitor with an enzymatic IC₅₀ of 2.9 nM and strong cellular activity (IC₅₀ = 40.5 nM). rsc.orgresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in guiding these modifications. It has been shown that the N-ethylpiperazine functionality is crucial for cellular potency in certain FGFR inhibitors. researchgate.net Similarly, in the development of inhibitors for the Bcr-Abl kinase, responsible for certain types of leukemia, derivatives of 1H-indazol-3-amine have shown potency comparable to the established drug Imatinib, including against resistant mutants like T315I. mdpi.com The discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor highlights how rational design can overcome challenges like drug resistance. tandfonline.com

The versatility of the indazole scaffold is further demonstrated by its use in creating dual-target inhibitors. Hybrids combining the 1H-indazol-3-amine scaffold with benzohydroxamic acids have been designed as dual inhibitors of FGFR1 and histone deacetylases (HDACs), another important class of cancer targets. nih.govresearchgate.net

Table 1: Examples of 3-Aminoindazole Analogs and Their Biological Targets

| Analog Scaffold | Target Kinase/Protein | Reported Potency (IC₅₀) | Key Research Finding |

|---|---|---|---|

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 2.9 nM (enzymatic) | Structural optimization led to a highly potent and cell-active FGFR1 inhibitor. rsc.orgresearchgate.net |

| 1H-indazol-3-amine derivative | Bcr-Abl (wild type & T315I mutant) | 0.014 µM (WT), 0.45 µM (T315I) | Demonstrated comparable potency to Imatinib and activity against resistant mutants. mdpi.com |

| 1H-indazol-3-amine / Benzohydroxamic acid hybrid | HDAC6 / FGFR1 | 34 nM (HDAC6) | Successful design of a dual inhibitor targeting both HDAC and FGFR1. nih.govresearchgate.net |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Intermediate for Lenacapavir (HIV Capsid) | N/A (Intermediate) | Demonstrates the utility of the scaffold beyond kinase inhibition, in antiviral drug synthesis. chemrxiv.org |

Exploration of Combination Therapies Involving 3-Chloro-1H-indazol-4-amine in Preclinical Models

A significant future direction for potent kinase inhibitors like the derivatives of this compound is their use in combination therapies. This strategy aims to enhance anti-tumor activity, overcome drug resistance, and potentially reduce the required dosage of individual agents.

Preclinical studies with indazole-based compounds have shown promising results. For example, SY-5609, a potent and selective oral inhibitor of cyclin-dependent kinase 7 (CDK7) with an indazole-related structure, demonstrated robust antitumor activity in preclinical models of KRAS-mutant cancers, both as a single agent and when combined with chemotherapy. newdrugapprovals.org Similarly, in treatment-resistant models of estrogen receptor-positive breast cancer, SY-5609 showed substantial anti-tumor effects when used in combination with fulvestrant. newdrugapprovals.org

The application of combination therapies extends beyond oncology. In the field of infectious diseases, a preclinical candidate based on an indazole scaffold, designed to target tuberculosis, showed improved efficacy when used with front-line drugs such as isoniazid (B1672263) or rifampicin (B610482) in a chronic infection mouse model. nih.gov These findings underscore the potential of indazole derivatives to serve as synergistic partners with existing therapeutic agents across different diseases.

Investigation of Potential Off-Target Effects and Strategies for Enhanced Target Specificity

While the indazole scaffold is effective, ensuring target specificity is a critical challenge in drug development. samipubco.com Off-target effects, where a drug interacts with unintended proteins, can lead to adverse side effects and are a reason for the failure of some drug candidates in clinical trials. nih.govrsc.org Consequently, a major area of advanced research is the investigation of these effects and the development of strategies to enhance target specificity.

Computational and experimental methods are used to understand the selectivity profiles of indazole-based inhibitors. For example, studies have investigated the selectivity mechanism of indazole compounds designed to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), a target for immunotherapy, over the closely related Janus Kinase 1 (JAK1). researchgate.net Such studies are crucial for designing inhibitors that can selectively target HPK1 to enhance T-cell function without the unintended side effects associated with inhibiting JAK1. researchgate.net

Recent research also explores novel mechanisms by which off-target effects can occur. One such mechanism is "retroactivity," where inhibiting a downstream kinase in a signaling pathway can paradoxically cause an upstream effect without a direct feedback loop. nih.gov Understanding such complex network behaviors is essential for predicting and mitigating potential off-target activities. The careful design of indazole ligands, optimizing their structure for high binding affinity and specific interactions with the intended target, is paramount to achieving a balance between efficacy and safety. samipubco.com

Applications in Drug Discovery and Development Pipelines for Kinase Inhibitors

The this compound structure and its parent 3-aminoindazole scaffold are highly valued in drug discovery pipelines, particularly for the development of kinase inhibitors. acs.orgrsc.org The utility of this core is evident from its presence in several commercially available anticancer drugs and numerous compounds in clinical and preclinical development. rsc.orgrsc.org

A direct application of the core structure is found in a patent for quinazoline (B50416) compounds as kinase inhibitors, which lists 4-(4-(3-chloro-1H-indazol-4-ylamino)quinazolin-6-yl)-2-methoxyphenol as a potential therapeutic agent. google.com This demonstrates the direct use of the this compound moiety as a building block in the synthesis of complex kinase inhibitors.

One of the most prominent examples of an indazole-based drug is Linifanib (ABT-869). nih.gov Developed from a 3-aminoindazole template, Linifanib is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. acs.orgnih.gov It has shown significant tumor growth inhibition in multiple preclinical animal models and has been investigated in clinical trials. acs.orgnih.gov

The broader indazole scaffold is a key component of several other successful kinase inhibitors, validating its importance in drug development pipelines.

Table 2: Selected Marketed or Clinical-Stage Kinase Inhibitors with an Indazole Core

| Compound Name | Primary Target(s) | Therapeutic Area | Significance |

|---|---|---|---|

| Linifanib (ABT-869) | VEGFR, PDGFR, FLT3 | Oncology | A multi-targeted RTK inhibitor based on the 3-aminoindazole scaffold. rsc.orgnih.gov |

| Axitinib | VEGFR | Oncology (Renal Cell Carcinoma) | A marketed drug validating the indazole core for kinase inhibition. rsc.orgrsc.org |

| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Another successful marketed drug featuring the indazole pharmacophore. rsc.orgrsc.org |

| CFI-400945 | PLK4 | Oncology | A first-in-class, orally active PLK4 inhibitor that has entered clinical trials. researchgate.net |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-1H-indazol-4-amine, and how can reaction conditions be optimized?

- Methodology :

- Cyclization : Start with 4-chloroaniline derivatives and hydrazine hydrate under acidic conditions (e.g., HCl) to form the indazole core .

- Chlorination : Introduce chlorine via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in polar solvents (e.g., DMF) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMSO) to improve yield .

- Key Data :

| Parameter | Typical Value | Source |

|---|---|---|

| Yield (cyclization) | 60–75% | |

| Purity (HPLC) | ≥95% |

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- NMR : Confirm amine (-NH2) and chloro (-Cl) groups via NMR (δ 6.5–7.5 ppm for aromatic protons, δ 4.5–5.5 ppm for NH2) .

- Mass Spectrometry : Molecular ion peak at m/z 167.596 (CHClN) .

- X-ray Crystallography : Use SHELX or WinGX for crystal structure determination if single crystals are obtained .

Q. What are the known biochemical interactions of this compound?

- Enzyme Inhibition : Acts as a kinase inhibitor (e.g., FGFR) with IC values < 10 nM in preliminary assays, comparable to structurally similar indazoles .

- Binding Studies : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the chlorine substituent be resolved?

- Case Study : Discrepancies in substitution rates (e.g., nucleophilic aromatic substitution vs. radical pathways).

- Resolution Strategies :

- Kinetic Analysis : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) .

- Computational Modeling : Use DFT calculations (Gaussian, ORCA) to predict transition states and regioselectivity .

- Example : Substitution with amines proceeds faster in DMF than ethanol due to stabilized intermediates .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?

- Software Recommendations :

- ADMET Prediction : SwissADME or ADMETLab for bioavailability, LogP, and CYP450 interactions.

- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to kinase targets (e.g., FGFR1) .

Q. How can the compound’s stability under physiological conditions be assessed?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What strategies improve the selectivity of this compound derivatives in kinase inhibition?

- Approaches :

- Structure-Activity Relationship (SAR) : Modify substituents at positions 1 and 7 (e.g., nitro, methyl groups) to alter steric and electronic effects .

- Co-crystallization : Resolve ligand-protein complexes (e.g., PDB) to identify critical binding residues .

- Data Table :

| Derivative | FGFR1 IC (nM) | Selectivity (vs. VEGFR2) |

|---|---|---|

| 3-Cl, 1-H | 8.2 | 10-fold |

| 3-Cl, 1-Me | 3.5 | 50-fold |

Research Challenges and Solutions

Challenge : Low solubility in aqueous media limits in vivo testing.

- Solutions :

- Prodrug Design : Introduce phosphate or PEG groups at the amine position .

- Nanoparticle Formulation : Use liposomal encapsulation to enhance bioavailability .

Challenge : Ambiguity in reaction mechanisms for chlorine substitution.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。